4-[(Dimethylamino)methyl]-1-quinoxalin-2-ylazepan-4-ol
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Overview
Description
4-[(Dimethylamino)methyl]-1-quinoxalin-2-ylazepan-4-ol is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a quinoxaline ring, an azepane ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-1-quinoxalin-2-ylazepan-4-ol typically involves multiple steps. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base such as sodium hydroxide in the presence of a phase transfer catalyst like Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]-1-quinoxalin-2-ylazepan-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
4-[(Dimethylamino)methyl]-1-quinoxalin-2-ylazepan-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]-1-quinoxalin-2-ylazepan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A nucleophilic catalyst used in acylation reactions.
4-Dimethylamino-4’-N-methyl-stilbazolium iodide: A nonlinear optical material used in photonic devices.
4-Dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: An analgesic and anti-inflammatory compound.
Uniqueness
4-[(Dimethylamino)methyl]-1-quinoxalin-2-ylazepan-4-ol stands out due to its unique combination of a quinoxaline ring and an azepane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-1-quinoxalin-2-ylazepan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-20(2)13-17(22)8-5-10-21(11-9-17)16-12-18-14-6-3-4-7-15(14)19-16/h3-4,6-7,12,22H,5,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIMSGVMBLDQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C2=NC3=CC=CC=C3N=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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